3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile
Description
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3S2/c1-20(2)7-6-14-10(8-18)15(19-22-14)21-9-11-12(16)4-3-5-13(11)17/h3-7H,9H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKMTBRVBMLJTD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SCC2=C(C=CC=C2Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a thioamide and a nitrile.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the isothiazole intermediate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the dichlorobenzyl intermediate with a thiol compound under basic conditions.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, derivatives of isothiazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that isothiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to bactericidal effects. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have pointed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pesticide Development
The structural characteristics of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile make it suitable for use as a pesticide. Its efficacy against various pests has been documented, with formulations showing reduced toxicity to non-target organisms while effectively controlling pest populations .
Herbicidal Activity
In addition to its insecticidal properties, this compound has shown herbicidal activity against several weed species. The mode of action typically involves the inhibition of specific metabolic pathways in plants, leading to growth cessation and eventual death .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of isothiazole derivatives, including 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value lower than many known chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, the compound demonstrated superior activity against Staphylococcus aureus compared to standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .
Case Study 3: Neuroprotection in Animal Models
Research conducted on animal models showed that administration of the compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. This suggests its potential application in neuroprotective therapies .
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA: Intercalating into DNA strands, thereby disrupting replication and transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Aromatic Substituents
- 2,6-Dichlorobenzyl vs. 4-Bromobenzyl : The triazole derivative in substitutes 2,6-dichlorobenzyl with a 4-bromobenzyl group. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance and alter π-π stacking interactions .
- Trifluoromethyl-Pyridinyl Group: A compound in (CAS: 329222-80-2) incorporates a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. The trifluoromethyl group’s strong electron-withdrawing effect enhances resistance to oxidative degradation compared to the dimethylamino-vinyl group in the target compound .
Functional Group Differences
- Dimethylamino-Vinyl vs. Anilinovinyl: The analog in (CAS: 338778-47-5) replaces the dimethylamino-vinyl group with an anilinovinyl moiety. The primary amine in anilinovinyl reduces basicity (pKa ~4.6 vs.
- Sulfanyl vs. Sulfoxide : The triazole derivative in features a sulfoxide group instead of a sulfanyl linkage. Sulfoxides are more polar and prone to hydrogen bonding, which could enhance aqueous solubility but reduce membrane permeability .
Table 1: Key Comparative Data
Electronic Effects
- The dimethylamino group in the target compound donates electrons via resonance, activating the vinyl moiety for nucleophilic attacks. In contrast, the trifluoromethyl group in ’s compound withdraws electrons, deactivating the ring and stabilizing against electrophilic substitution .
Solubility and Bioavailability
- The target compound’s tertiary amine may improve solubility in physiological pH ranges compared to ’s anilinovinyl analog. However, the sulfoxide in ’s compound could enhance water solubility at the expense of passive diffusion .
Biological Activity
The compound 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile , commonly referred to by its IUPAC name, is a member of the isothiazole family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of its pharmacological properties and therapeutic applications.
- Molecular Formula : C15H13Cl2N3S2
- Molecular Weight : 370.32 g/mol
- CAS Number : 338778-51-1
Structural Characteristics
The compound features a dichlorobenzyl group, a sulfanyl linkage, and a vinyl dimethylamino substituent. This unique structure contributes to its biological activity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with isothiazole structures often exhibit antimicrobial properties. For instance, a study highlighted the effectiveness of similar isothiazole derivatives against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity .
Neuropharmacological Effects
The presence of the dimethylamino group suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression treatments . This opens avenues for further research into the psychoactive potential of this compound.
Study 1: Antimicrobial Efficacy
In a comparative study, various isothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL, demonstrating significant antimicrobial activity .
Study 2: Anticancer Screening
A recent screening of isothiazole derivatives against human cancer cell lines (e.g., HeLa and MCF-7) revealed that certain compounds led to a decrease in cell viability by over 50% at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Research Findings
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
A multi-step synthesis approach is typical for such structurally complex molecules. Key steps include:
- Sulfanyl group introduction : Use nucleophilic substitution under inert conditions (e.g., NaH/THF) to attach the 2,6-dichlorobenzylsulfanyl moiety to the isothiazole core .
- Vinylamine coupling : Employ a Heck or Wittig reaction to introduce the 2-(dimethylamino)vinyl group, ensuring regioselectivity via temperature control and catalyst screening (e.g., Pd(OAc)₂ for Heck reactions) .
- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) to isolate high-purity product.
Methodological Note : Monitor reaction progress using TLC/HPLC and validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can researchers resolve contradictory spectral data during structural characterization?
Contradictions in NMR or mass spectra often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
- Orthogonal techniques : Cross-validate using FT-IR (to confirm functional groups like -CN and -S-) and X-ray crystallography (if single crystals are obtainable) .
- Solvent-dependent studies : Acquire NMR spectra in deuterated DMSO and CDCl₃ to assess solvent-induced shifts or conformational changes .
- Computational validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
Advanced Research Questions
Q. What methodologies are suitable for studying the environmental fate and biodegradation pathways of this compound?
Adopt a tiered approach inspired by Project INCHEMBIOL :
Laboratory studies :
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and varying pH (3–9) to assess stability.
- Biodegradation assays : Use OECD 301/302 protocols with activated sludge or soil microcosms to quantify half-lives and metabolite profiles.
Field studies :
- Soil/water partitioning : Measure log K₀c and log K₀w via batch equilibrium tests.
- Bioaccumulation : Use LC-MS/MS to detect residues in model organisms (e.g., Daphnia magna or earthworms).
Data Analysis : Apply kinetic models (e.g., first-order decay) and principal component analysis (PCA) to correlate degradation rates with environmental variables.
Q. How can researchers address conflicting bioactivity results in cell-based assays?
Discrepancies may stem from assay conditions or cell-line variability. Solutions include:
- Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) with triplicate replicates to establish IC₅₀/EC₅₀ values .
- Orthogonal assays : Validate cytotoxicity (via MTT assay) and target engagement (e.g., fluorescence polarization for protein binding) .
- Mechanistic probes : Employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm pathway specificity .
Q. What computational strategies predict the compound’s mechanism of action and off-target effects?
Combine:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases or GPCRs) .
- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent models (TIP3P water) .
- Toxicity prediction : Apply ADMET tools (e.g., SwissADME or ProTox-II) to forecast hepatotoxicity, mutagenicity, and CYP450 inhibition .
Validation : Cross-reference predictions with experimental data from transcriptomics or proteomics studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
